

Enhydrin and its Derivatives: A Technical Literature Review

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a sesquiterpene lactone belonging to the germacranolide subclass, primarily isolated from plants of the Asteraceae family, notably Smallanthus sonchifolius (yacón) and Enhydra fluctuans. This technical guide provides a comprehensive review of the existing literature on **enhydrin** and its related compounds, focusing on its biological activities, the experimental protocols used for its study, and its mechanism of action. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties



Property	Value	Source	
Molecular Formula	C23H28O10	INVALID-LINK	
Molecular Weight	464.5 g/mol	INVALID-LINK	
IUPAC Name	methyl (1S,2R,4R,7E,9S,10S,11R)-9- acetyloxy-10-[(2R,3R)-2,3- dimethyloxirane-2- carbonyl]oxy-4-methyl-12- methylidene-13-oxo-3,14- dioxatricyclo[9.3.0.0²,⁴]tetradec -7-ene-8-carboxylate	INVALID-LINK	
CAS Number	33880-85-2	INVALID-LINK	

Biological Activity of Enhydrin and Related Sesquiterpene Lactones

The biological activities of **enhydrin** and its naturally occurring analogs, uvedalin and polymatin B, have been investigated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Antiparasitic Activity



Compound	Parasite	Stage	IC50 (μM)	IC50 (μg/mL)	Source
Enhydrin	Trypanosoma cruzi	Epimastigote	0.84	0.39	[1][2]
Amastigote	5.17	2.40	[1][2]	_	
Trypomastigo te	33.4	15.52	[1]		
Leishmania mexicana	Promastigote	-	0.42 - 0.54	[1]	
Intracellular Amastigote	-	0.85 - 1.64	[1]		
Uvedalin	Trypanosoma cruzi	Epimastigote	1.09	-	[1][2]
Amastigote	3.34	-	[1][2]		
Trypomastigo te	25.0	-	[1]		
Leishmania mexicana	Promastigote	-	0.42 - 0.54	[1]	
Intracellular Amastigote	-	0.85 - 1.64	[1]		-
Polymatin B	Trypanosoma cruzi	Epimastigote	4.90	-	[1][2]
Amastigote	9.02	-	[1][2]		
Leishmania mexicana	Promastigote	-	0.42 - 0.54	[1]	
Intracellular Amastigote	-	0.85 - 1.64	[1]		-

Cytotoxic Activity



Compound/Extract	Cell Line(s)	IC50 (µM)	Source
Melampolide-type sesquiterpene lactones from Enhydra fluctuans (including enhydrin)	Various cancer cell lines	0.18 - 17.34	[3]

Antimicrobial Activity

Compound/Extract	Microorganism	MIC (μg/mL)	Source
Mixture of enhydrin and uvedalin	Staphylococcus aureus (ATCC 29213)	750	[4]

Synthesis of Enhydrin Derivatives

A thorough review of the current scientific literature reveals a notable gap in the chemical synthesis of novel **enhydrin** derivatives. While methods for the synthesis of derivatives of other natural products and heterocyclic compounds are well-documented, specific protocols for the chemical modification of the **enhydrin** scaffold have not been reported. The development of such synthetic routes would be a valuable contribution to the field, enabling structure-activity relationship (SAR) studies and the potential optimization of **enhydrin**'s biological activities.

Experimental Protocols

This section details the methodologies for the isolation, quantification, and biological evaluation of **enhydrin** as cited in the literature.

Isolation and Quantification of Enhydrin from Smallanthus sonchifolius

Objective: To isolate and quantify enhydrin from the leaves of Smallanthus sonchifolius.

Methodology:

Extraction:



- A rinse extraction method is employed to selectively extract the contents of the glandular trichomes on the leaf surface, which are rich in sesquiterpene lactones.
- Dried leaves are rinsed with a suitable solvent (e.g., ethanol) to obtain a crude extract.
- Isolation:
 - The crude extract is subjected to a freeze crystallization technique at -20°C to precipitate enhydrin and uvedalin.
 - Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC).
- · Quantification (HPLC Method):
 - Chromatographic System: A reversed-phase HPLC system with UV detection is used.
 - Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 μm).
 - Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile (e.g., 60% water and 40% acetonitrile).
 - Flow Rate: 1 mL/min.
 - Detection: UV detection at 210 nm.
 - Quantification: The concentration of **enhydrin** in the extracts is determined by comparing the peak area with that of a standard curve generated from a pure **enhydrin** standard.

In Vitro Trypanocidal Activity Assay

Objective: To determine the in vitro activity of **enhydrin** against Trypanosoma cruzi.

Methodology:

- Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.
- Assay Protocol:



- Epimastigotes in the exponential growth phase are seeded into 96-well plates.
- The parasites are incubated with various concentrations of enhydrin (typically in a serial dilution) for a defined period (e.g., 72 hours).
- A colorimetric method, such as the MTT assay, is used to assess parasite viability. The absorbance is measured using a microplate reader.
- The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Trypanocidal Activity Assay

Objective: To evaluate the efficacy of **enhydrin** in a murine model of Trypanosoma cruzi infection.

Methodology:

- Animal Model: Mice are infected with bloodstream trypomastigotes of T. cruzi.
- Treatment:
 - Treatment with enhydrin (e.g., 1 mg/kg/day) is initiated at a specific time point post-infection (e.g., day 7) and continued for a defined duration (e.g., 5 consecutive days).
 - A control group receives the vehicle (e.g., PBS), and a positive control group receives a standard drug (e.g., benznidazole).
- Evaluation of Efficacy:
 - Parasitemia: The number of circulating parasites in the blood is monitored at regular intervals.
 - Survival: The survival rate of the mice is recorded.
 - Toxicity: Parameters such as body weight loss are monitored to assess the toxicity of the treatment.

Cytotoxicity Assay (MTT Assay)



Objective: To assess the cytotoxic effects of **enhydrin** on mammalian cell lines.

Methodology:

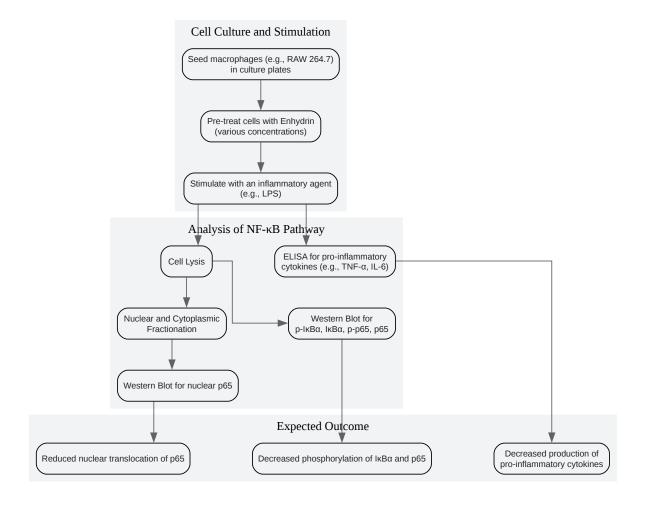
- Cell Culture: The selected cell line is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Assay Protocol:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of **enhydrin** for a specified duration (e.g., 24, 48, or 72 hours).
 - After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5diphenyltetrazolium bromide (MTT) is added to each well.
 - Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
 - The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Sesquiterpene lactones are known to possess anti-inflammatory properties, and a proposed mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific molecular interactions of **enhydrin** have not been fully elucidated, the current understanding for this class of compounds points towards the alkylation of the p65 subunit of NF-κB. This interaction is thought to prevent the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.



Experimental Workflow for Investigating NF-κB Inhibition

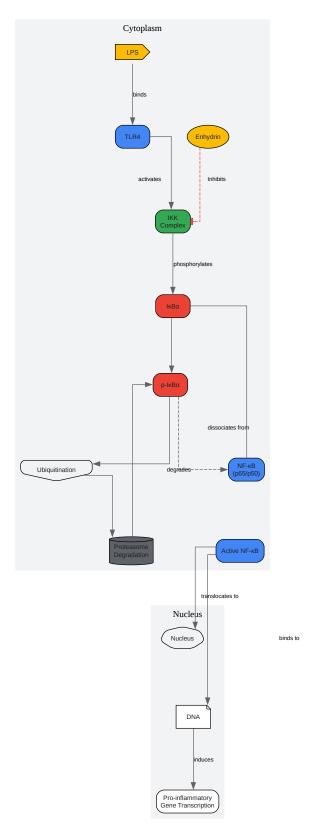


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Caption: Workflow for studying **enhydrin**'s effect on the NF-кВ pathway.

Proposed Mechanism of NF-kB Inhibition by Enhydrin





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Caption: Proposed inhibition of the NF-kB signaling pathway by **enhydrin**.

Conclusion

Enhydrin is a promising natural product with significant biological activities, particularly in the areas of antiparasitic and anti-inflammatory research. This guide has summarized the key quantitative data and detailed the experimental protocols for its study. While the exact molecular mechanisms of **enhydrin** are still under investigation, the inhibition of the NF-κB pathway appears to be a key component of its anti-inflammatory effects. A significant gap in the literature is the lack of reported methods for the synthesis of **enhydrin** derivatives. The development of such synthetic strategies would be a crucial step in advancing the therapeutic potential of this class of compounds. Further research is warranted to fully explore the pharmacological properties of **enhydrin** and to develop optimized analogs with improved efficacy and safety profiles.

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